Fmoc-5,5,5-trifluoro-DL-leucine

Vue d'ensemble

Description

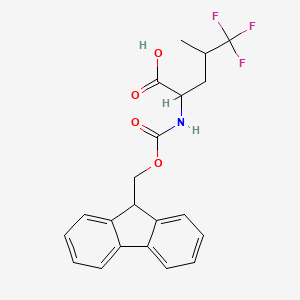

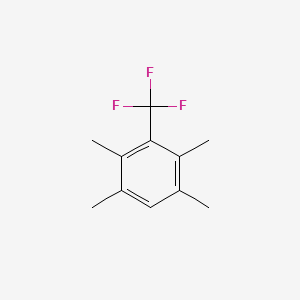

Fmoc-5,5,5-trifluoro-DL-leucine is an unusual amino acid and an analog of Alanine, Glycine, Valine, and Leucine . It is often used in peptide synthesis . The molecular formula of Fmoc-5,5,5-trifluoro-DL-leucine is C21H20F3NO4 and its molecular weight is 407.4 .

Synthesis Analysis

Fmoc-5,5,5-trifluoro-DL-leucine is used in peptide synthesis . It is also used in the production of highly fluorinated peptides .Molecular Structure Analysis

The molecular structure of Fmoc-5,5,5-trifluoro-DL-leucine consists of 21 carbon atoms, 20 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis

Fmoc-5,5,5-trifluoro-DL-leucine is used in solution phase peptide synthesis . It can be incorporated into the coiled-coil peptides to increase their thermal stability .Applications De Recherche Scientifique

Synthesis of Highly Fluorinated Peptides

Fmoc-5,5,5-trifluoro-DL-leucine is often used to synthesize highly fluorinated peptides . The fluorine atoms can significantly alter the peptide’s properties, such as its stability, structure, and interactions with other molecules.

2. Increasing Thermal Stability of Coiled-Coil Peptides This compound can be incorporated into coiled-coil peptides to increase their thermal stability . This could be particularly useful in research applications where peptides need to withstand higher temperatures.

Analog of L-Leucine Amino Acid

Fmoc-5,5,5-trifluoro-DL-leucine is an analog of the L-leucine amino acid . This means it can be used in place of L-leucine in certain applications, potentially providing unique insights into protein structure and function.

Solution Phase Peptide Synthesis

This compound is suitable for solution phase peptide synthesis . This method of peptide synthesis is often used when a high degree of control over the peptide sequence is required.

Unfortunately, specific applications beyond these are not readily available in the current literature. It’s important to note that the use of Fmoc-5,5,5-trifluoro-DL-leucine, like any chemical compound, should be guided by the specific requirements of the research project and the properties of the compound itself. Always ensure to follow safety guidelines when handling this compound .

Safety And Hazards

The hazards of Fmoc-5,5,5-trifluoro-DL-leucine have not been thoroughly investigated . It is recommended to handle all chemicals with caution and use proper protective equipment when handling chemicals . If inhaled, it is advised to remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen .

Orientations Futures

Fmoc-5,5,5-trifluoro-DL-leucine is an Fmoc protected leucine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It can be used to alter hydrophobicity, membrane affinity, and conformation of peptides . This suggests potential future directions in the field of proteomics and peptide synthesis.

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO4/c1-12(21(22,23)24)10-18(19(26)27)25-20(28)29-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITBKIGOBMSJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661507 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-5,5,5-trifluoro-DL-leucine | |

CAS RN |

777946-04-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

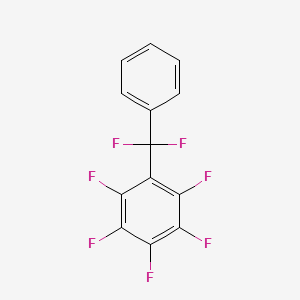

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

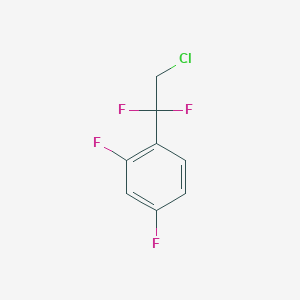

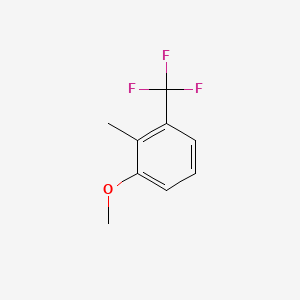

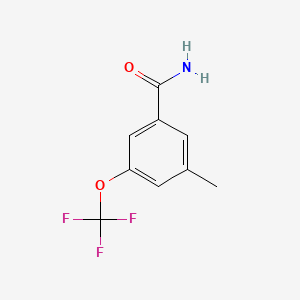

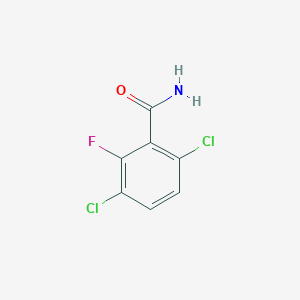

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1390697.png)